2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL
Description
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a hydroxyl group at position 2 and a 2-aminoethyl moiety. For example, all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (compound 10) was synthesized using aqueous HCl-mediated deprotection and recrystallization, yielding 72% with a melting point of 165–167°C and confirmed elemental composition (C9H18ClNO2) . The aminoethyl substituent in the target compound likely enhances solubility and bioactivity by introducing a flexible, polar side chain, distinguishing it from simpler hydroxyl- or amino-substituted analogs.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-aminoethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C10H19NO/c11-6-5-10(12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2 |
InChI Key |
STXGFTKOCBKKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2(CCN)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylation and Amination via Multi-step Synthesis
One of the most established approaches involves starting from bicyclo[2.2.2]octane derivatives with pre-existing functional groups, followed by selective hydroxylation and amino group introduction.
Step 1: Hydroxylation of Bicyclo[2.2.2]octane at the bridgehead position is achieved through oxidation reactions, often employing oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the 2-position.
Step 2: Aminoethyl side chain attachment is typically accomplished via nucleophilic substitution or amination reactions. For example, the hydroxyl group can be converted into a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with ethylenediamine derivatives.
Catalytic Hydrogenation and Amination
Another route involves catalytic hydrogenation of precursor compounds containing unsaturated bonds, followed by amino group installation:
- Hydrogenation of bicyclic precursors under catalytic conditions (e.g., Pd/C or Raney Ni) to saturate the ring system.
- Subsequent amination using ammonia or primary amines in the presence of catalysts or under reductive amination conditions.
Cycloaddition and Ring-Closing Strategies
[2+2] or [4+2] Cycloaddition Reactions
Synthesis can also utilize cycloaddition reactions to construct the bicyclic framework, followed by functional group modifications:
- Diels-Alder reactions to form the bicyclic core, with subsequent oxidation and aminoethyl side chain attachment.
- Functionalization of the resulting intermediate with amino groups via nucleophilic substitution or reductive amination.
Functionalization of Bicyclo[2.2.2]octane via Radical or Electrophilic Methods
Radical-mediated reactions or electrophilic substitutions can introduce amino and hydroxyl functionalities:
- Radical halogenation at specific bridgehead positions, followed by nucleophilic substitution with ammonia or amino derivatives.
- Electrophilic hydroxylation using reagents like peracids or hydroxyl radicals, often under controlled radical conditions.
Patented Synthetic Routes (Based on Patent WO2019075004A1)
Recent patent literature provides detailed synthetic pathways:
| Method | Key Reagents & Conditions | Advantages | References |
|---|---|---|---|
| Hydrogenation + Amination | Hydrogen gas, catalysts (e.g., Pd/C), amines | High selectivity, straightforward | WO2019075004A1 |
| Oxidative Functionalization | Oxidants like potassium permanganate, osmium tetroxide | Precise hydroxylation | WO2019075004A1 |
| Cycloaddition-based Synthesis | Diels-Alder reactions, followed by functionalization | Structural diversity | WO2019075004A1 |
Reaction Conditions and Catalysts
| Preparation Step | Typical Conditions | Catalysts/Reagents | Notes |
|---|---|---|---|
| Hydroxylation | Cold to moderate temperatures, oxidants | Osmium tetroxide, KMnO₄ | Selective at bridgehead positions |
| Amination | Nucleophilic substitution, reductive amination | Ethylenediamine, NaBH₄ | To introduce aminoethyl group |
| Hydrogenation | 25-100°C, H₂ atmosphere | Pd/C, Raney Ni | Saturation of ring systems |
Research Findings and Perspectives
- Selectivity and Yield: The introduction of amino and hydroxyl groups at specific bridgehead positions requires careful control of reaction conditions to prevent over-oxidation or undesired side reactions.
- Functional Group Compatibility: Reactions are optimized to preserve the bicyclic core while selectively functionalizing the desired positions.
- Scalability: Methods involving catalytic hydrogenation and nucleophilic substitutions are considered scalable for industrial applications.
Summary of Key Points
| Methodology | Advantages | Limitations | References |
|---|---|---|---|
| Multi-step hydroxylation and amination | High regioselectivity | Longer synthesis time | Patent WO2019075004A1 |
| Cycloaddition-based synthesis | Structural diversity | Requires complex precursors | Patent WO2019075004A1 |
| Radical and electrophilic functionalization | Versatile | Potential for side reactions | General organic synthesis literature |
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the aminoethyl group.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the Bicyclo[2.2.2]octane Family
4-Aminobicyclo[2.2.2]octan-2-ol Derivatives
- Activity: Derivatives like 4-aminobicyclo[2.2.2]octan-2-ol exhibit antiparasitic activity against Trypanosoma brucei rhodesiense (STIB 900 strain), with ester and ether analogs showing improved lipophilicity-dependent potency but reduced selectivity .
- SAR Insights: Dialkylamino-substituted esters retain low cytotoxicity while maintaining in vitro potency, suggesting that substituent flexibility and charge distribution are critical for biological interactions .
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10)
- Synthesis : Prepared via γ-lactone intermediates and stereoselective functionalization, emphasizing the importance of stereochemistry in bicyclic systems .
- Physical Properties : Melting point (165–167°C) and elemental analysis (C: 52.24%, H: 8.92%, N: 6.68%) align with rigid bicyclo[2.2.2]octane frameworks .
Bicyclo[2.2.2]octan-2-ol
- Baseline Properties: A simpler analog lacking the aminoethyl group, with reported CAS 18684-63-3. Its carbon-13 NMR shifts (Table II in ) highlight substituent effects: α and β carbons exhibit significant deshielding (~14 ppm) compared to unsubstituted bicyclo[2.2.2]octane .
Bicyclo[2.2.1]heptane Derivatives
Bicyclo[2.2.1]heptan-2-ol (Norbornanol)
- Structural Differences : Smaller bicyclo[2.2.1] system introduces higher ring strain, influencing reactivity and physical properties. For example, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol acetate (C12H20O2) has a molecular weight of 196.29 and distinct IR spectral features .
- Applications: Used in polymer additives for enhanced thermal stability, a property less pronounced in bicyclo[2.2.2]octane derivatives due to reduced strain .
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- Functionalization: Demonstrates the impact of aminoalkyl substituents on bioactivity. Its hydrochloride salt (CAS 10038-73-0) has a molecular weight of 225.37, highlighting how bulkier substituents alter physicochemical profiles .
Heteroatom-Containing Bicyclic Compounds
2-Oxabicyclo[2.2.2]octan-6-ol
- Key Differences: An oxygen atom replaces a carbon in the bicyclic framework, enhancing polarity and hydrogen-bonding capacity.
Table 1: Key Properties of Bicyclic Derivatives
Biological Activity
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL, with the CAS number 80641-34-5, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiprotozoal effects, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 169.26 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.
Antiprotozoal Activity
Recent studies have highlighted the antiprotozoal properties of bicyclo[2.2.2]octan derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum.
-
Antitrypanosomal Activity : A study demonstrated that certain bicyclo[2.2.2]octan derivatives possess antitrypanosomal activity with IC50 values as low as 0.3 µM, indicating potent efficacy compared to standard treatments like suramine (IC50 = 0.0075 µM) .
Compound Type IC50 (µM) Bicyclo[2.2.2]octan-2-one <0.3 Suramine 0.0075 Chloroquine 0.12 - Antimalarial Activity : The compound has also shown promising results against chloroquine-resistant strains of Plasmodium falciparum, with some derivatives exhibiting IC50 values ranging from 0.23 to 0.72 µM .
The mechanism by which these compounds exert their biological effects is not fully elucidated; however, it is hypothesized that the bicyclic structure enhances interaction with protozoan enzymes or receptors critical for their survival and replication.
Synthesis and Derivatives
The synthesis of this compound typically involves the epimerization of bicyclo[2.2.2]octan derivatives followed by functionalization to introduce amino groups or other substituents that enhance biological activity .
Synthesis Pathway Example :
- Epimerization : Base-catalyzed epimerization using potassium tert-butoxide.
- Functionalization : Subsequent reactions to introduce aminoethyl groups.
Case Studies
Several case studies have documented the efficacy of various derivatives in clinical settings or laboratory assays:
-
Study on Antitrypanosomal Agents : A comparative analysis of several bicyclo[2.2.2]octan-derivatives showed that modifications at the nitrogen atom significantly enhanced activity against Trypanosoma brucei .
- Findings : The most active compounds were identified as those with specific alkyl substitutions on the nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
